molecular formula C12H18N2O4 B1379266 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate CAS No. 1822575-16-5

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate

Cat. No.: B1379266
CAS No.: 1822575-16-5
M. Wt: 254.28 g/mol
InChI Key: KVJVGSUDWMVQKW-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.29 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a cyano group, along with two ester functional groups. This compound is often used in organic synthesis and research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate with a cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) in the presence of a base like triethylamine (Et3N) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyano group and ester functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-cyanopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVGSUDWMVQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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